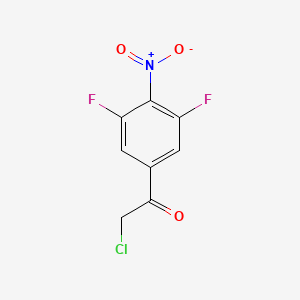

3',5'-Difluoro-4'-nitrophenacyl chloride

Description

3',5'-Difluoro-4'-nitrophenacyl chloride is a fluorinated aromatic compound featuring a phenacyl chloride backbone substituted with two fluorine atoms at the 3' and 5' positions and a nitro group at the 4' position. This structure confers strong electron-withdrawing properties, making it reactive in nucleophilic substitution or coupling reactions. Phenacyl chlorides are widely used as alkylating agents, photoactivatable probes, or intermediates in pharmaceutical and materials synthesis.

Properties

CAS No. |

1806389-16-1 |

|---|---|

Molecular Formula |

C8H4ClF2NO3 |

Molecular Weight |

235.57 g/mol |

IUPAC Name |

2-chloro-1-(3,5-difluoro-4-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H4ClF2NO3/c9-3-7(13)4-1-5(10)8(12(14)15)6(11)2-4/h1-2H,3H2 |

InChI Key |

SYGAUCUANWJHSU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CCl |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 3',5'-difluoro-4'-nitrophenacyl chloride can be contextualized against related fluorinated nitrophenacyl derivatives and benzyl chlorides. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Position Effects :

- The 3',5'-difluoro-4'-nitro configuration maximizes electron withdrawal, enhancing reactivity toward nucleophiles compared to 2',3'-difluoro analogs. This is critical for applications in Suzuki-Miyaura or Ullmann couplings.

- Discontinued analogs (e.g., 2',3'-difluoro-5'-nitrophenacyl chloride) likely suffer from reduced stability due to steric strain or electron-deficient meta/para arrangements.

Biological Relevance: Fluorinated nitrophenacyl derivatives are explored in antiviral research, as seen with 2′-difluoro-4′-azidocytidine analogs inhibiting paramyxoviruses.

Synthesis Methodology :

- The synthesis of BPEB12 () involves palladium-catalyzed cross-coupling under inert conditions, a method likely applicable to 3',5'-difluoro-4'-nitrophenacyl chloride. However, nitro groups may complicate purification due to oxidative side reactions.

Market Availability :

- Commercial unavailability of analogs like 3,4-difluoro-5-nitrobenzyl chloride () highlights challenges in scaling up fluorinated nitroaromatics, possibly due to safety or cost barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.